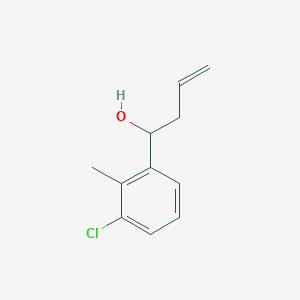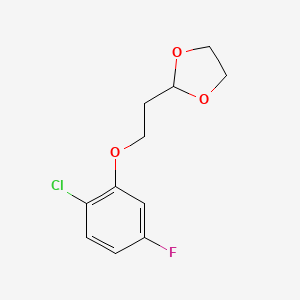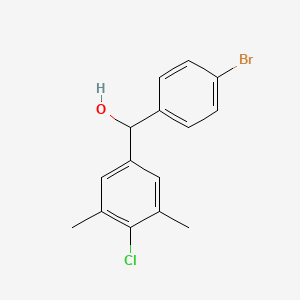
4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol is an organic compound with the molecular formula C15H14BrClO It is a derivative of benzhydrol, featuring bromine, chlorine, and methyl substituents on the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol typically involves the reaction of 4-bromo-3,5-dimethylbenzaldehyde with 4-chlorobenzyl chloride in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzhydrol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-4’-chloro-3’,5’-dimethylbenzophenone, while reduction could produce 4-bromo-4’-chloro-3’,5’-dimethylbenzyl alcohol .
Scientific Research Applications
4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylbenzaldehyde: A precursor in the synthesis of 4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol.
4-Chloro-3,5-dimethylbenzhydrol: A similar compound lacking the bromine substituent.
4-Bromo-4’-chloro-3’,5’-dimethylbenzophenone: An oxidation product of 4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol.
Uniqueness
4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical reactions and applications.
Properties
IUPAC Name |
(4-bromophenyl)-(4-chloro-3,5-dimethylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClO/c1-9-7-12(8-10(2)14(9)17)15(18)11-3-5-13(16)6-4-11/h3-8,15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWWZOQYSUSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997392.png)


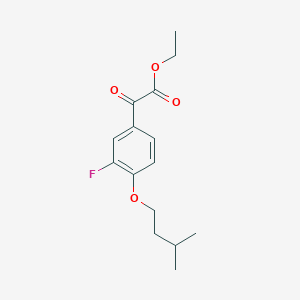

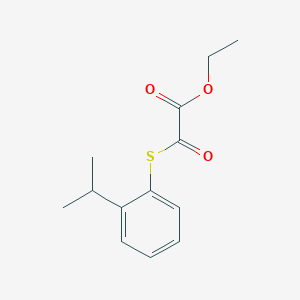
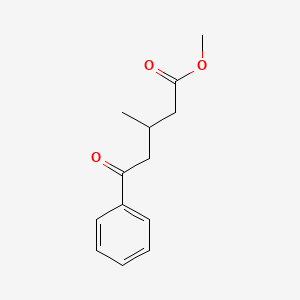
![1-Bromo-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997452.png)
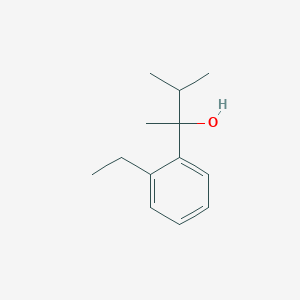
![1-Chloro-2-fluoro-3-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7997466.png)
